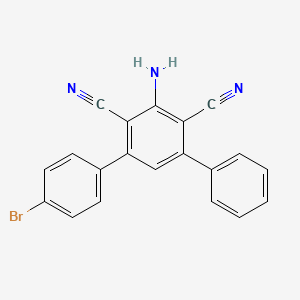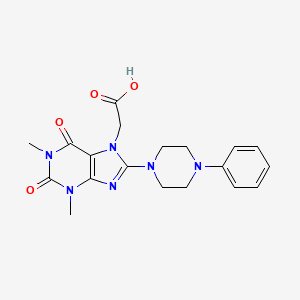
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, also known as 6-CBP-2-CP-5-TFM-3-P, is a synthetic organic compound developed in the late 1980s. It is a versatile compound with a wide range of applications in the field of organic chemistry, ranging from pharmaceuticals to materials science. In recent years, 6-CBP-2-CP-5-TFM-3-P has also been studied for its potential uses in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone serves as a structural scaffold for synthesizing various substituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes can modify this core structure, leading to a diverse array of polyfunctional systems with potential applications in drug discovery. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles yields aminated products through substitution at the 4- and 5-positions, demonstrating the versatility of pyridazinone derivatives in chemical synthesis (Pattison et al., 2009).
Herbicidal Activity
Substituted pyridazinone compounds have been investigated for their herbicidal activity, demonstrating the ability to inhibit the Hill reaction and photosynthesis in plants. This mode of action underlies the phytotoxicity of related compounds like pyrazon and highlights the potential of pyridazinone derivatives in agricultural applications. The herbicidal efficacy of these compounds is influenced by their molecular structure, with specific substitutions enhancing their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).
Photoreactivity and Synthesis of Heterocycles
Pyridazinone derivatives exhibit interesting photoreactivity, forming [2+2] cycloadducts when reacted with chloroethylenes under sensitized conditions. These reactions yield 2-oxabicyclo[4.2.0]oct-4-en-3-ones and other heterocyclic structures, showcasing the utility of pyridazinone derivatives in synthesizing complex molecular architectures. Dehydrochlorination of these adducts can lead to 5-ethenyl-2-pyrones, further illustrating the chemical diversity attainable from pyridazinone-based reactions (Shimo et al., 1987).
Antioxidant and Corrosion Inhibitor Properties
Pyridazinone derivatives have also been explored for their antioxidant properties and potential as corrosion inhibitors. These applications are particularly relevant in the context of improving the performance and stability of base oils and other industrial materials. By modifying the pyridazinone structure, it is possible to enhance these properties, contributing to the development of more effective and durable materials (Nessim, 2017).
Propiedades
IUPAC Name |
6-(4-chlorobenzoyl)-2-(2-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N2O2/c19-11-7-5-10(6-8-11)17(27)16-12(18(21,22)23)9-15(26)25(24-16)14-4-2-1-3-13(14)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDITMUHIWTDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)


![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)


![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)

![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)